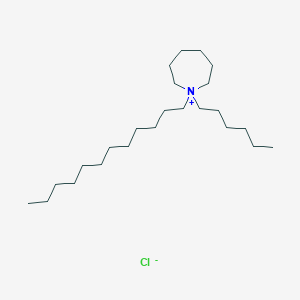
1-Dodecyl-1-hexylazepan-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-1-hexylazepan-1-ium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to disrupt microbial cell membranes, making it effective as an antimicrobial agent. This compound is characterized by its long alkyl chains, which contribute to its amphiphilic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecyl-1-hexylazepan-1-ium chloride can be synthesized through a quaternization reaction. This involves the reaction of 1-dodecylazepane with 1-hexyl chloride in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-1-hexylazepan-1-ium chloride primarily undergoes substitution reactions due to the presence of the chloride ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include mild temperatures and aqueous or alcoholic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidized products.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound, altering its chemical structure and properties.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different quaternary ammonium compounds, while oxidation reactions can produce various oxidized derivatives.
Scientific Research Applications
1-Dodecyl-1-hexylazepan-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound’s antimicrobial properties make it useful in studying microbial cell membrane disruption and in developing antimicrobial agents.
Medicine: It is explored for its potential use in disinfectants and antiseptics due to its ability to kill bacteria and viruses.
Industry: The compound is used in the formulation of cleaning agents, detergents, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 1-dodecyl-1-hexylazepan-1-ium chloride involves its interaction with microbial cell membranes. The long alkyl chains insert into the lipid bilayer of the cell membrane, disrupting its integrity and leading to cell lysis. This disruption is facilitated by the compound’s amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic regions of the membrane.
Comparison with Similar Compounds
- 1-Dodecyl-1-methylpiperidinium chloride
- 1-Hexadecyl-1-methylpiperidinium chloride
- 1-Dodecyl-1-methylazepan-1-ium chloride
Comparison: 1-Dodecyl-1-hexylazepan-1-ium chloride is unique due to its specific alkyl chain lengths, which contribute to its distinct surfactant properties. Compared to similar compounds, it may exhibit different levels of antimicrobial activity and solubility, making it suitable for specific applications where these properties are critical.
Properties
CAS No. |
105361-13-5 |
|---|---|
Molecular Formula |
C24H50ClN |
Molecular Weight |
388.1 g/mol |
IUPAC Name |
1-dodecyl-1-hexylazepan-1-ium;chloride |
InChI |
InChI=1S/C24H50N.ClH/c1-3-5-7-9-10-11-12-13-14-18-22-25(21-17-8-6-4-2)23-19-15-16-20-24-25;/h3-24H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MPHGEZJENWQPOC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1(CCCCCC1)CCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
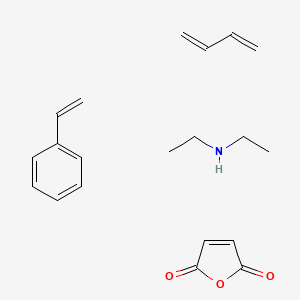

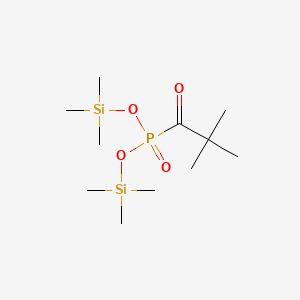
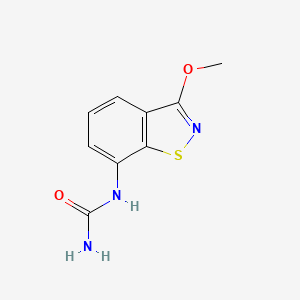
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)


![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
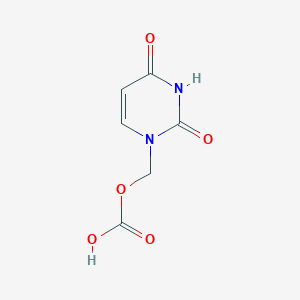
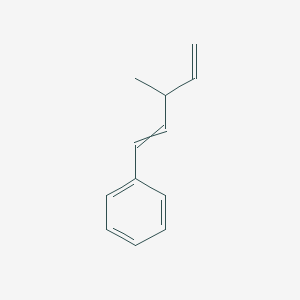
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)

